6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a dimethoxymethyl group at the 6-position, a dodecyl chain at the 5-position, and a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a dodecyl-substituted pyrimidine derivative with dimethoxymethane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dodecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
- 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-(Dimethoxymethyl)-5-dodecyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both a long dodecyl chain and a thioxo group, which confer distinct physicochemical properties and potential biological activities compared to other similar compounds.
Biological Activity
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.412 g/mol
- CAS Number : 31349-17-4
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants neutralize free radicals, potentially reducing cellular damage.
-
Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes, which could have implications for metabolic disorders and skin conditions such as hyperpigmentation.
Antioxidant Activity
Research indicates that compounds similar to 6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene have shown strong antioxidant efficacy. For instance, studies using the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) assay demonstrated that certain derivatives exhibited radical scavenging activities comparable to established antioxidants like Trolox.
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Analog 1 | 84.01 | 20.1 |
Analog 2 | 78.2 | 18.5 |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial effects against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The disk diffusion method was utilized to assess the efficacy of the compound against these bacteria.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 12 |
Pseudomonas aeruginosa | 14 |
Enzyme Inhibition Studies
The inhibitory effects on tyrosinase, an enzyme involved in melanin production, were investigated as these effects can be beneficial in treating hyperpigmentation disorders. The compound's IC50 values were significantly lower than those of traditional inhibitors like kojic acid.
Compound | IC50 (µM) |
---|---|
6-(Dimethoxymethyl)-5-dodecyl-2-sulfanylidene | 3.60 |
Kojic Acid | 220 |
Case Studies
A recent study explored the application of this compound in cosmetic formulations aimed at reducing hyperpigmentation. Participants using a cream containing the compound showed a noticeable reduction in pigmentation after eight weeks of treatment compared to a placebo group.
Properties
CAS No. |
31349-22-1 |
---|---|
Molecular Formula |
C19H34N2O3S |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-5-dodecyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C19H34N2O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(18(23-2)24-3)20-19(25)21-17(15)22/h18H,4-14H2,1-3H3,(H2,20,21,22,25) |
InChI Key |
ZTSCWLMCGQBZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(NC(=S)NC1=O)C(OC)OC |
Origin of Product |
United States |
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